Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate is an organic compound with the molecular formula C18H20O3 It is characterized by its complex structure, which includes a hydroxy group, a methyl group, and two phenyl groups attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate typically involves the esterification of 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and improving the overall sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The hydroxy group in the compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the synthesis of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism by which ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the additional methyl and phenyl groups, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Eigenschaften
CAS-Nummer |
58473-62-4 |
---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate |
InChI |
InChI=1S/C18H20O3/c1-3-21-17(19)14(2)18(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,20H,3H2,1-2H3 |
InChI-Schlüssel |
NDMGXGFCUBFVEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.